

Pentabromotoluene (CAS 87-83-2): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Pentabromotoluene	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Pentabromotoluene** (CAS 87-83-2) is an industrial chemical primarily used as a brominated flame retardant (BFR). The following technical guide summarizes its known physicochemical properties, synthesis, analytical methodologies, and toxicological data based on available scientific literature. It is crucial to note that there is currently no evidence to suggest its use or relevance in the field of drug development. The information is provided for research and informational purposes.

Introduction

Pentabromotoluene, with the Chemical Abstracts Service (CAS) number 87-83-2, is a synthetic organobromine compound. Structurally, it is a toluene molecule where five hydrogen atoms on the benzene ring have been substituted with bromine atoms.[1] Its high bromine content makes it an effective flame retardant, and it has been incorporated into a variety of materials, including textiles, plastics, and unsaturated polyesters, to inhibit combustion.

While effective for fire safety, like many brominated compounds, **Pentabromotoluene** is subject to environmental and health scrutiny due to its persistence, potential for bioaccumulation, and toxicological profile.[1] It is considered an environmental contaminant and has been detected in various environmental matrices.[1][2] This guide provides a detailed overview of the technical information available for this compound.



Physicochemical Properties

Pentabromotoluene is a white to light-yellow crystalline solid at room temperature.[1][3] It is characterized by high density and low volatility.[1] Its insolubility in water is a key property influencing its environmental fate.[3] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	87-83-2	[1][4]
Molecular Formula	C7H3Br5	[1][4]
Molecular Weight	486.62 g/mol	[4]
Appearance	White to light yellow crystalline powder/solid	[1][3]
Melting Point	285-286 °C	
Boiling Point	356.78 °C (rough estimate)	[No specific citation found]
Density	3.0088 g/cm³ (rough estimate)	[No specific citation found]
Water Solubility	Insoluble	[3]
Synonyms	1,2,3,4,5-Pentabromo-6- methylbenzene, PBT, Flammex 5bt	[1]

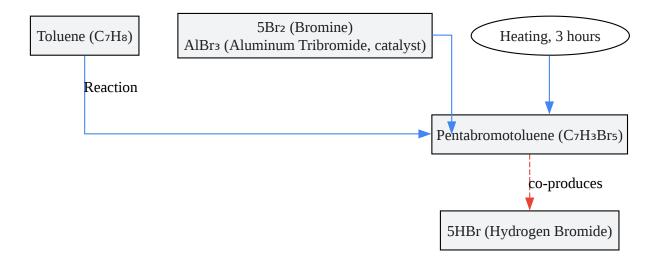
Synthesis and Manufacturing

Pentabromotoluene is synthesized from toluene.[5] The primary method involves the bromination of toluene in the presence of a catalyst.

Synthesis Protocol

A general synthesis method has been reported which involves heating toluene with bromine in the presence of aluminum tribromide for 3 hours.[4]





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Figure 1: Synthesis of **Pentabromotoluene**.

Note: A detailed, step-by-step experimental protocol for laboratory synthesis is not readily available in the reviewed literature. The provided information is based on a cited chemical reaction.

Analytical Methodology

The detection and quantification of **Pentabromotoluene**, particularly in environmental samples, are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). A detailed analytical workflow involves sample extraction, cleanup, and instrumental analysis.

Experimental Protocol for Environmental Samples

An optimized analytical procedure for determining **Pentabromotoluene** in sediment and suspended particulate matter has been described. This method involves the following key steps:

 Extraction: Pressurized Liquid Extraction (PLE) is used to extract the analyte from the solid matrix.



- Cleanup: The extract undergoes a multi-step cleanup process to remove interfering substances.
 - Gel Permeation Chromatography (GPC): To remove large molecules like lipids.
 - Solid Phase Extraction (SPE): Further cleanup using Oasis™ HLB and silica cartridges.
- Analysis: The final analysis is performed by Gas Chromatography-Mass Spectrometry, often using Electron Capture Negative Ionization (ECNI) for enhanced sensitivity.



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Figure 2: Analytical workflow for **Pentabromotoluene**.

Biological Activity and Toxicology

The biological activity of **Pentabromotoluene** has been evaluated in animal studies, primarily focusing on its toxicity. There is no literature suggesting any therapeutic or beneficial biological activity relevant to drug development.

In Vivo Toxicity Studies

A subchronic toxicity study in rats exposed to **Pentabromotoluene** in their diet for 91 days revealed mild, dose-dependent histopathological changes in the thyroid, liver, and kidney.[1] Based on this study, a No-Observable-Adverse-Effect Level (NOAEL) was determined.

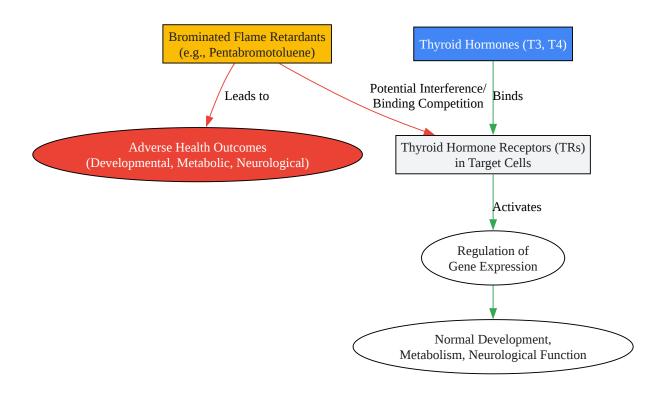


Study Parameter	Finding	Reference
Organism	Rat (Sprague-Dawley)	[1]
Exposure Route	Dietary	[1]
Duration	91 days (subchronic)	[1]
Observed Effects	Mild, dose-dependent histological changes in thyroid, liver, and kidney.	[1]
NOAEL	5.0 ppm in the diet (~0.35 mg/kg body weight/day)	[1]

Potential Mechanisms and Signaling Pathways

Specific signaling pathways for **Pentabromotoluene** have not been elucidated. However, the broader class of brominated flame retardants is known to exert toxicity through various mechanisms, including endocrine disruption.[6][7] A key concern is their potential to interfere with thyroid hormone signaling due to structural similarities between some BFRs and thyroid hormones.[8][9] This can lead to disruptions in thyroid hormone homeostasis, which is critical for development and metabolism.





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Figure 3: Hypothetical signaling pathway disruption by BFRs.

Note: This diagram represents a potential mechanism of toxicity for the class of brominated flame retardants. It has not been specifically demonstrated for **Pentabromotoluene**.

Applications

The primary and sole documented application of **Pentabromotoluene** is as a flame retardant. [10] It is also used as an analytical reference standard for its detection and quantification in various matrices.[11] As previously stated, no applications in drug discovery or development have been reported.

Safety and Handling



Pentabromotoluene is classified as an irritant. Safety data indicates that it is irritating to the eyes, respiratory system, and skin.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
 H335 (May cause respiratory irritation).[5]
- Precautionary Measures: Standard laboratory precautions should be taken, including the use
 of personal protective equipment (gloves, safety goggles) and working in a well-ventilated
 area. Avoid breathing dust. [No specific citation found]

Conclusion

Pentabromotoluene (CAS 87-83-2) is a well-characterized brominated flame retardant with established physicochemical properties. Its synthesis and analytical detection methods are documented, primarily in the context of industrial chemistry and environmental science. Toxicological studies have identified potential health risks, consistent with concerns for the broader class of BFRs. A significant data gap exists regarding its specific molecular mechanisms of action and biological interactions. For the audience of researchers and drug development professionals, it is clear that **Pentabromotoluene**'s profile does not align with that of a therapeutic agent or a tool for pharmacological research. Its relevance to this field is primarily as a reference compound in toxicological studies.

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